![molecular formula C12H19ClN2 B4720704 (3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine
Vue d'ensemble
Description
(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMBC, and it is a tertiary amine that contains a benzyl group and a dimethylaminoethyl group.
Mécanisme D'action
The mechanism of action of (3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine is not fully understood. However, it has been suggested that the compound exerts its antiviral and anticancer activities by inhibiting the replication of the virus or cancer cells. It has also been shown to interact with DNA, which may contribute to its mechanism of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine have been studied extensively. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the replication of various viruses, including HIV, influenza, and herpes simplex virus. Additionally, it has been shown to have a mild effect on the central nervous system, which may contribute to its potential use as a fluorescent probe.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine is its potential use as a versatile tool for various scientific research applications. It is a relatively easy compound to synthesize, and it can be modified to introduce various functional groups. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
For the study of this compound include the development of more efficient synthesis methods, the exploration of its potential use as an antiviral and anticancer agent, and the study of its potential toxicity and pharmacokinetics.
Applications De Recherche Scientifique
The (3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where it has been shown to possess significant antiviral and anticancer activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-14(2)7-8-15(3)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNYCHCNKWFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



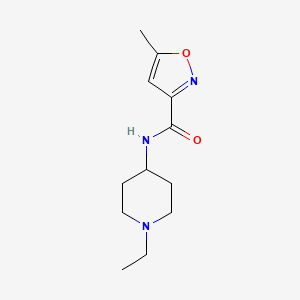
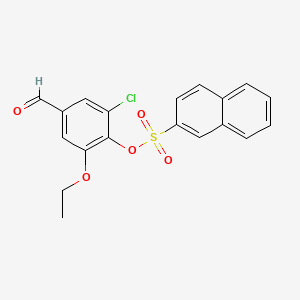
![2-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4720637.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-fluorobenzamide](/img/structure/B4720642.png)
![methyl 3-({cyclohexyl[(ethylamino)carbonothioyl]amino}methyl)-4-methoxybenzoate](/img/structure/B4720650.png)
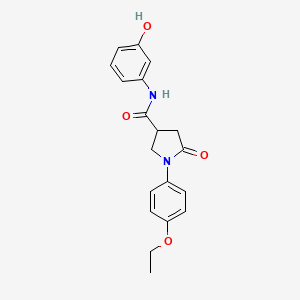
![2-cyclopentyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4720679.png)
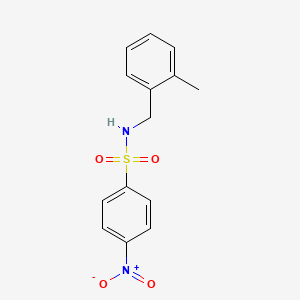
![2-chloro-4-(5-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4720690.png)
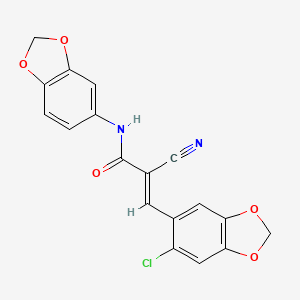
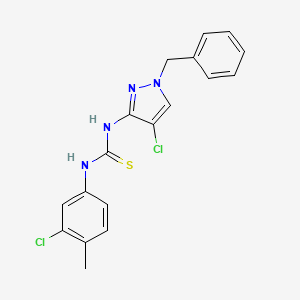
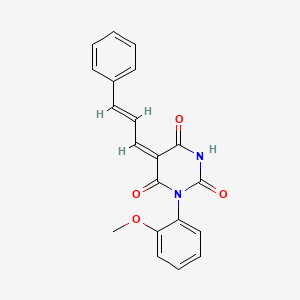
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
